endo-2-Chlorobornane
Overview
Description
It is a derivative of borneol and is commonly referred to as “artificial camphor” due to its camphor-like properties . Bornyl chloride is a crystalline solid that is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bornyl chloride is typically synthesized from α-pinene, a major component of turpentine. The synthesis involves the electrophilic addition of hydrogen chloride to α-pinene, followed by a Wagner-Meerwein rearrangement . The reaction conditions usually require dry hydrogen chloride gas and a suitable solvent to facilitate the rearrangement.
Industrial Production Methods
In industrial settings, bornyl chloride is produced by the chlorination of camphene, another derivative of α-pinene. The process involves the use of chlorine gas under controlled conditions to ensure the selective formation of bornyl chloride .
Chemical Reactions Analysis
Types of Reactions
Bornyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different substituted products.
Elimination Reactions: Under basic conditions, bornyl chloride can undergo elimination to form camphene.
Common Reagents and Conditions
Lewis Acids: Catalysts like FeCl3 are often used to facilitate rearrangements and substitutions.
Bases: Strong bases such as sodium hydroxide can induce elimination reactions.
Major Products
Camphene: Formed through elimination reactions.
Substituted Bornyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Bornyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its camphor-like properties.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of bornyl chloride primarily involves its ability to undergo rearrangements and substitutions. The Wagner-Meerwein rearrangement is a key reaction, where the compound undergoes a 1,2-shift to form a more stable carbocation intermediate . This intermediate can then react with various nucleophiles or undergo elimination to form different products.
Comparison with Similar Compounds
Bornyl chloride is often compared with other similar compounds such as:
Isobornyl Chloride: An isomer that can be interconverted with bornyl chloride through rearrangement reactions.
Camphene Hydrochloride: Another derivative of α-pinene that can isomerize to bornyl chloride under certain conditions.
Uniqueness
Bornyl chloride is unique due to its stability and the ease with which it can be synthesized from readily available natural sources like α-pinene. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZAOMJCZBZKPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6120-13-4, 464-41-5 | |
Record name | NSC243650 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Endo-2-chlorobornane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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